Lithium (2H)hydroxide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFOQBRAJBCJND-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311607 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12159-20-5 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12159-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H)hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Techniques for Lithium 2h Hydroxide
Pathways for Direct Deuterium (B1214612) Incorporation into Lithium Hydroxide (B78521)
Direct incorporation of deuterium into the lithium hydroxide structure represents a straightforward approach to the synthesis of Lithium (2H)hydroxide. This can be accomplished through the direct reaction of lithium metal with deuterium oxide or via isotopic exchange mechanisms.
Reaction of Lithium Metal with Deuterium Oxide (D₂O)
The reaction of lithium metal with deuterium oxide (heavy water) is a direct and vigorous method for the synthesis of lithium deuteroxide. This reaction is analogous to the well-known reaction of lithium with common water (H₂O), which produces lithium hydroxide and hydrogen gas. When lithium metal is introduced to deuterium oxide, a similar exothermic reaction occurs, yielding lithium deuteroxide and deuterium gas (D₂).
2Li(s) + 2D₂O(l) → 2LiOD(aq) + D₂(g)
Table 1: Reaction Parameters for Lithium Metal with Water Vapor iastate.edu
| Parameter | Value |
| Rate Law | w = k log(1 + 0.45t) |
| Activation Energy (at ~50 mm Hg H₂O) | 6.2 kcal/mole |
| Activation Energy (at ~100 mm Hg H₂O) | 5.5 kcal/mole |
Note: 'w' represents the weight of water reacted per unit area, 't' is time, and 'k' is the rate constant.
This direct synthesis method is effective for producing lithium deuteroxide; however, the high reactivity of lithium metal requires careful control of the reaction conditions to ensure safety.
Isotopic Exchange and Hydroxylation Processes for Deuterated Species
Isotopic exchange provides a more controlled method for the synthesis of lithium deuteroxide. This process involves the exchange of hydrogen atoms in lithium hydroxide with deuterium atoms from a deuterium-rich source, typically deuterium oxide. The kinetics of deuterium-protium exchange between molecular hydrogen and solid lithium hydroxide have been investigated, demonstrating the feasibility of isotopic exchange in the lithium hydroxide system. researchgate.net
The exchange reaction can be represented as:
LiOH(s) + D₂O(l) ⇌ LiOD(s) + HDO(l)
To drive the equilibrium towards the formation of lithium deuteroxide, a large excess of deuterium oxide is typically used. The process can be facilitated by dissolving lithium hydroxide in D₂O and then evaporating the solvent. This process can be repeated multiple times to achieve a high degree of deuteration.
The kinetics of this exchange are influenced by temperature, with higher temperatures generally leading to faster exchange rates. Studies on the self-diffusion of ions in crystalline lithium hydroxide have provided insights into the mobility of hydrogen (and by extension, deuterium) ions within the crystal lattice, which is a key factor in the solid-state exchange process. researchgate.net
Precipitation-Based Synthesis from Deuterated Precursors
Precipitation methods offer a versatile route to synthesize high-purity inorganic compounds. In the context of lithium deuteroxide, this involves the reaction of a lithium salt with a deuterated base in a suitable solvent, leading to the precipitation of LiOD.
Controlled Precipitation from Deuterium-Containing Solutions
A common approach involves the reaction of a lithium salt, such as lithium chloride (LiCl) or lithium sulfate (B86663) (Li₂SO₄), with a deuterated base like sodium deuteroxide (NaOD) or potassium deuteroxide (KOD) in a solvent where lithium deuteroxide has low solubility.
For example, the reaction between lithium chloride and sodium deuteroxide in a suitable solvent would proceed as follows:
LiCl + NaOD → LiOD(s) + NaCl
The choice of solvent is crucial to ensure the precipitation of LiOD while the byproduct (e.g., NaCl) remains in solution. The controlled addition of reactants and careful management of temperature and pH can influence the particle size and purity of the resulting lithium deuteroxide.
Two-Step Precipitation Methods for Enhanced Purity
To achieve higher purity, two-step precipitation methods can be employed. This technique is particularly useful for removing impurities that may co-precipitate with the desired product. While specific studies on the two-step precipitation of LiOD are not prevalent, the methodology has been successfully applied to the synthesis of high-purity lithium hydroxide (LiOH). This process can be adapted for LiOD synthesis by using deuterated reagents.
A potential two-step process could involve:
Initial Precipitation: A lithium salt is reacted with a stoichiometric or slightly substoichiometric amount of a deuterated base to precipitate the bulk of the lithium deuteroxide, leaving some lithium ions and impurities in the solution.
Second Precipitation: The supernatant from the first step, containing the remaining lithium ions, is treated with additional deuterated base to precipitate the remaining lithium deuteroxide, often resulting in a product with a different impurity profile.
By carefully controlling the conditions of each precipitation step, it is possible to isolate a fraction of lithium deuteroxide with significantly enhanced purity.
Recovery and Synthesis from Deuterium-Enriched Industrial Byproducts
The industrial use of deuterium, particularly in heavy water moderated nuclear reactors (such as CANDU reactors), generates deuterium-enriched water streams. iaea.org These streams, often referred to as downgraded heavy water, can be a potential source for the synthesis of deuterated compounds, including lithium deuteroxide.
Heavy water used as a moderator in nuclear reactors can become contaminated with light water over time, reducing its isotopic purity. nih.gov Systems are in place to recover and re-concentrate this downgraded heavy water. rsc.org The recovered, deuterium-enriched water can be utilized as a starting material for the synthesis of LiOD, for example, through the direct reaction with lithium metal as described in section 2.1.1.
Furthermore, some nuclear reactor designs utilize lithium compounds, such as lithium hydroxide (enriched in the ⁷Li isotope), for pH control in the coolant system. condorchem.com In a heavy water moderated reactor, this lithium hydroxide would be in a deuterium-rich environment, leading to the in-situ formation of lithium deuteroxide through isotopic exchange. While not a primary production method, the recovery of lithium from these coolant systems could potentially yield a deuterium-enriched lithium hydroxide byproduct.
Another potential, though less direct, route involves the use of lithium amalgams. Processes have been developed for the concurrent separation of lithium isotopes and hydrogen isotopes. In such a process, a lithium hydroxide solution is electrolyzed using a mercury cathode to form a lithium amalgam. This amalgam, enriched in ⁶Li, can then be reacted with water (or D₂O) to produce lithium hydroxide (or deuteroxide). By using a deuterium-enriched water source in the reaction with the amalgam, a lithium deuteroxide solution enriched in both ⁶Li and deuterium can be produced. google.com
The economic viability of these recovery methods depends on the concentration of deuterium in the byproduct streams and the efficiency of the subsequent purification and synthesis steps.
Isotopic Purity Assessment and Control in this compound Preparation
Controlling and assessing the isotopic purity of this compound is paramount to ensure that the desired level of deuterium incorporation has been achieved. The primary goal is to maximize the deuterium content while minimizing the presence of protium (B1232500).
Control of Isotopic Purity: The fundamental strategy for controlling isotopic purity during the preparation of LiOD is the rigorous exclusion of protium sources. This is achieved through several key practices:
High-Purity Reagents: The synthesis must start with high-purity deuterated reagents, particularly heavy water (D₂O) with a high isotopic enrichment (typically >99.8%).
Inert Atmosphere: All reactions and handling of materials should be conducted under a dry, inert atmosphere, such as argon or nitrogen, to prevent contamination from atmospheric moisture (H₂O).
Dry Glassware and Equipment: All apparatus must be thoroughly dried, often by oven-drying or flame-drying under vacuum, to remove any adsorbed water.
Assessment of Isotopic Purity: Several analytical techniques are employed to quantify the isotopic enrichment of the final LiOD product. These methods are capable of distinguishing between the deuterated and non-deuterated forms of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity. rsc.orgnih.gov It can differentiate between LiOH (approximate molecular weight 23.95 g/mol ) and LiOD (approximate molecular weight 24.96 g/mol ) based on their mass-to-charge ratio. By analyzing the relative intensities of the corresponding molecular ion peaks, the percentage of isotopic enrichment can be calculated with high precision. nih.gov Thermal Ionization Mass Spectrometry (TIMS) is another highly sensitive technique used for precise determination of lithium isotope ratios, although it is more commonly applied to the ⁶Li/⁷Li ratio rather than H/D substitution. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for confirming isotopic substitution. To assess deuterium incorporation, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are utilized.
¹H NMR: In a highly pure sample of LiOD, the ¹H NMR spectrum should show a very small or negligible signal corresponding to the hydroxide proton, confirming the successful replacement of protium with deuterium.
²H NMR: Conversely, the ²H NMR spectrum will exhibit a signal at a characteristic chemical shift, confirming the presence and chemical environment of the deuterium nucleus. The combination of these two spectra provides a comprehensive assessment of isotopic purity. rsc.org
Vibrational Spectroscopy (Raman and Infrared): The difference in mass between deuterium and protium leads to a predictable shift in the vibrational frequencies of chemical bonds. The O-D bond vibrates at a lower frequency than the O-H bond. Raman spectroscopy has been successfully used to measure the isotopic signatures of lithium hydroxide, with discernible shifts observed between ⁷LiOH·H₂O and its isotopically substituted counterparts. nih.govresearchgate.netosti.gov These isotopic shifts allow for the quantification of deuterium content.
The following table details the primary analytical techniques for isotopic purity assessment.
| Technique | Principle of Detection | Information Provided | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Separation of ions based on mass-to-charge ratio. Distinguishes between the molecular weights of LiOD and LiOH. | Quantitative isotopic enrichment (e.g., % D incorporation). | rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin properties in a magnetic field. ¹H NMR detects residual protium; ²H NMR detects incorporated deuterium. | Confirms structural integrity and the presence/absence of H vs. D at the hydroxide position. | rsc.org |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, which is sensitive to molecular vibrations. The O-D stretch has a lower frequency than the O-H stretch. | Provides a spectral signature indicating the presence of O-D bonds and allows for quantification of isotopic composition. | nih.govosti.gov |
Advanced Spectroscopic and Diffractional Characterization of Lithium 2h Hydroxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Lithium Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure, dynamics, and interactions of lithium-containing species at the molecular level. nih.gov Lithium possesses two NMR-active isotopes, ⁶Li and ⁷Li, each with distinct properties that can be leveraged for characterization. huji.ac.ilnorthwestern.edu
The ⁷Li isotope is the more commonly used nucleus due to its high natural abundance (92.41%) and high sensitivity. huji.ac.ilnorthwestern.edu However, it has a nuclear spin of I = 3/2, which gives it a quadrupole moment that can lead to broader signal linewidths in asymmetric chemical environments. huji.ac.il Conversely, the ⁶Li isotope has a very small quadrupole moment (spin I = 1), resulting in sharper spectral lines, which can be advantageous for resolving small differences in the lithium environment or observing scalar couplings. huji.ac.ilnorthwestern.edu Its utility is tempered by its low natural abundance (7.59%) and lower intrinsic sensitivity. huji.ac.il
| Property | ⁶Li | ⁷Li |
|---|---|---|
| Natural Abundance (%) | 7.59 | 92.41 |
| Nuclear Spin (I) | 1 | 3/2 |
| Quadrupole Moment (10⁻²⁸ Q/m²) | -8.08 x 10⁻⁴ | -4.01 x 10⁻² |
| Relative Sensitivity (vs ¹H) | 8.5 x 10⁻³ | 0.29 |
In solution, particularly in deuterated water (D₂O), lithium (²H)hydroxide exists as solvated lithium cations (Li⁺) and deuteroxide anions (OD⁻). Consequently, solution-state NMR does not probe a discrete LiOD molecule but rather the ionic species and their interaction with the solvent. The ⁷Li NMR spectrum of LiOD in D₂O is expected to show a single, sharp resonance, similar to the spectrum of lithium chloride (LiCl) in D₂O, which is often used as a chemical shift reference. huji.ac.ilnorthwestern.edu The symmetrical, solvated Li⁺ ion experiences a highly uniform chemical environment, minimizing quadrupolar broadening effects and resulting in a sharp peak. huji.ac.il
While not elucidating a fixed "structure," detailed analysis of the ⁷Li (or ⁶Li) chemical shift, linewidth, and relaxation times can provide valuable information about the lithium cation's solvation shell, ion-pairing dynamics, and the influence of concentration and temperature on these equilibria.
NMR spectroscopy is a vital tool for characterizing the components of lithium-ion battery electrolytes. nih.govnih.gov In this context, deuterated compounds are frequently used, either as the solvent for ex-situ analysis or as components of the electrolyte itself to probe specific phenomena. nih.govacs.org
When a deuterated solvent like acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve an electrolyte for analysis, it provides a "silent" background in ¹H NMR, allowing for the unambiguous detection of proton-containing solvent molecules and any degradation products. nih.govacs.org The use of electrophoretic NMR (eNMR) can directly measure the velocity of ions and solvent molecules under an electric field, providing crucial data for determining transport properties like the transference number. rsc.org The complete characterization of an electrolyte involves determining its conductivity, diffusion coefficient, and transference number, all of which can be investigated using various NMR techniques. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. It is exceptionally sensitive to isotopic substitution, making it ideal for studying the effects of deuteration in lithium hydroxide (B78521). osti.govaip.org
The most direct consequence of substituting deuterium (B1214612) for protium (B1232500) in the hydroxide ion is the significant shift of the O-H stretching frequency (ν(OH)) to a lower wavenumber. This is due to the increased mass of deuterium. The ν(OH) fundamental in solid LiOH is observed at approximately 3678 cm⁻¹. aip.org Upon deuteration to form LiOD, this band shifts to around 2713 cm⁻¹, consistent with the expected isotopic effect. osti.gov
The spectra are often more complex than a single stretching band, featuring sidebands that arise from the combination of the high-frequency stretching fundamental with low-frequency lattice modes. osti.gov These lattice vibrations, which involve the motion of Li⁺ and OD⁻ ions within the crystal structure, are also affected by deuteration, providing further insight into the crystal dynamics. Analysis of these spectral features in mixed crystals of LiOH and LiOD reveals the significant role of hydroxide-hydroxide interactions. osti.gov
| Compound | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Lithium hydroxide (LiOH) | O-H Stretch (ν(OH)) | 3678 |
| Lithium (²H)hydroxide (LiOD) | O-D Stretch (ν(OD)) | 2713 |
In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing direct information on reaction kinetics, intermediates, and mechanisms. researchgate.netyoutube.com This technique has been applied to study the reaction of lithium oxide (Li₂O) with heavy water (D₂O) vapor to form lithium (²H)hydroxide.
By monitoring the IR spectrum over time, researchers can track the decrease in reactant signals and the simultaneous growth of product signals. In the reaction between Li₂O and D₂O, the evolution of the characteristic ν(OD) vibration band of LiOD is observed. Studies have shown that as the D₂O vapor pressure increases, the intensity of the ν(OD) band grows, indicating the formation of the LiOD phase. This real-time analysis can reveal complex, multi-step mechanisms, such as the transformation of residual LiOH into a deuterated hydrate (B1144303) (LiOH·D₂O) and the subsequent formation of LiOD and its hydrated form, LiOD·D₂O.
X-ray and Neutron Diffraction Techniques
Diffraction techniques are the definitive methods for determining the crystal structure of solid materials. While X-ray diffraction (XRD) probes the electron density distribution and is excellent for locating heavier atoms, neutron diffraction is uniquely suited for locating light atoms, especially hydrogen and its isotopes. wikipedia.orgnih.gov This is because neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. wikipedia.org The scattering length of deuterium is comparable to that of other atoms like lithium and oxygen, making it readily "visible" in a neutron diffraction experiment, whereas hydrogen's visibility in XRD is negligible. wikipedia.orgnih.gov
Neutron powder diffraction studies on lithium (²H)hydroxide have been crucial for precisely determining its crystal structure and understanding the nature of the deuterium bonding. At ambient temperature and pressure, LiOD exists in a tetragonal phase (Phase II) with the space group P4/nmm. researchgate.net Upon increasing pressure to 1.16(3) GPa, it undergoes a phase transition to a new tetragonal structure (Phase III) with the space group I4₁/acd. researchgate.net This high-pressure phase is stabilized by the formation of a hydrogen-bonded (or in this case, deuterium-bonded) network, a direct structural confirmation that was only possible through neutron diffraction. researchgate.net This technique allows for the precise determination of O-D bond lengths and the geometry of the D···O interactions, which define the deuterium-bonded network. researchgate.net
| Phase | Pressure Range | Crystal System | Space Group |
|---|---|---|---|
| LiOD-II | Ambient | Tetragonal | P4/nmm |
| LiOD-III | > 1.16 GPa | Tetragonal | I4₁/acd |
Theoretical and Computational Investigations of Lithium 2h Hydroxide Systems
Quantum Mechanical and Density Functional Theory (DFT) Approaches
Quantum mechanical and Density Functional Theory (DFT) methods are powerful tools for probing the electronic structure and vibrational dynamics of crystalline solids like Lithium (2H)hydroxide. These first-principles approaches allow for a detailed examination of the forces governing the interactions between atoms and the influence of nuclear quantum effects.
The electronic structure and interatomic potential energy surface (PES) are fundamental to understanding the behavior of a material. For alkali hydroxides, including LiOD, the PES can be complex, governing phase transitions and the orientation of the hydroxide (B78521) group. nih.govacs.org While detailed studies specifically on LiOD are not abundant, insights can be drawn from analogous systems like potassium hydroxide (KOH) and its deuterated counterpart, KOD. In these systems, DFT calculations have been used to reconstruct the PES at T=0 K. nih.govacs.orgresearchgate.net This is often achieved through methods like the climbing image-nudged elastic band (CI-NEB) calculations, which help to map the minimum energy paths for transformations between different phases (e.g., antiferroelectric to paraelectric). nih.govacs.org Such calculations reveal the classical energy barriers for processes like the reorientation of the OD group. nih.govacs.org
It is noted that at ambient pressure, LiOH/LiOD is an exception among the alkali hydroxides as it does not exhibit the proton ordering phase transitions seen in heavier alkali hydroxides. nih.govacs.org High-pressure studies on LiOH, however, have utilized ab initio molecular dynamics to investigate phase transitions, where the deuterium (B1214612) isotope was used in simulations to facilitate comparison with neutron scattering experiments. uzh.ch
Table 1: Representative Interatomic Distances in Alkali Hydroxides from DFT Calculations (Note: This table is illustrative and based on general findings for alkali hydroxides. Specific values for LiOD would require dedicated calculations.)
| Interatomic Bond/Distance | Typical Calculated Value (Å) | Significance |
| O-D Bond Length | ~0.97 - 0.99 | Covalent bond within the deuteroxyl group. |
| Li-O Distance | ~1.9 - 2.1 | Ionic interaction between lithium and oxygen. |
| Interlayer O-O Distance | >3.0 | Influences hydrogen/deuterium bonding strength. |
The vibrational properties of crystals are not perfectly described by the harmonic approximation, especially in systems with light atoms and hydrogen bonds. Anharmonic effects, which arise from the non-quadratic nature of the potential energy surface, can significantly influence vibrational frequencies and dynamics. unimi.it In the context of LiOD, understanding these anharmonic contributions is crucial for a correct interpretation of its vibrational spectra.
Studies on similar hydrogen-bonded systems have shown that deuteration can alter the nature of the vibrational modes. For instance, in lithium hydroxide monohydrate (LiOH·H₂O), it has been suggested that partial or complete deuterium substitution may not be straightforward for assigning vibrational modes due to changes in symmetry and the localization of motion. researchgate.netnih.gov This indicates a complex interplay of vibrational coupling that is sensitive to isotopic substitution. The study of anharmonicity often involves going beyond standard harmonic analysis to include higher-order terms in the potential energy, which can be computationally intensive. nih.govnih.gov
Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, are particularly important for light nuclei like deuterium, even at ambient temperatures. nih.govwisc.edu Classical molecular dynamics simulations fail to capture these phenomena. The Quantum Thermal Bath (QTB) method is a simulation technique designed to incorporate NQEs by using a generalized Langevin equation. polytechnique.edumdpi.com This approach can simulate statistical quantum features, like zero-point energy, while maintaining a computational cost comparable to classical simulations. mdpi.com
While direct applications of QTB simulations to LiOD are not widely reported, the methodology has been successfully applied to other systems containing light atoms, such as LiH/LiD, to study isotopic effects. polytechnique.edu For anharmonic systems, the standard QTB method can sometimes face challenges like "zero-point energy leakage," but modifications and combination with other techniques like Path-Integral Molecular Dynamics (PIMD) can mitigate these issues. polytechnique.edumdpi.com The inclusion of NQEs is essential for accurately predicting properties like lattice parameters and understanding phase transitions in deuterated compounds. nih.govacs.orgresearchgate.netnih.gov
Advanced Computational Modeling for Complex Deuterated Architectures
The solid-electrolyte interphase (SEI) is a critical passivation layer that forms on battery electrodes, governing performance and longevity. Understanding its formation and dynamic evolution is a significant challenge due to its complex, nanoscale nature. nih.gov Deuterated components, particularly electrolyte solvents, are invaluable tools in both experimental and computational studies of the SEI.
Experimentally, techniques like small-angle neutron scattering (SANS) and neutron reflectometry leverage the significant difference in neutron scattering length between hydrogen and deuterium. mdpi.comwhiterose.ac.uk By replacing a standard hydrogen-containing electrolyte with its deuterated analogue, researchers can create a "contrast" that makes the SEI layer, which forms from electrolyte decomposition, highly visible to neutrons. mdpi.com This allows for precise, in situ measurements of the SEI's thickness, structure, and chemical composition as the battery cycles. whiterose.ac.ukresearchgate.net For example, SANS studies using deuterated solvents have shown that the SEI layer is hydrogenated and contains nanodomains. mdpi.com
Computational modeling complements these experimental findings. Ab initio molecular dynamics simulations are employed to investigate the initial stages of SEI formation at the electrode-electrolyte interface. nih.gov These models can predict the decomposition reactions of electrolyte molecules and the subsequent nucleation of SEI components. nih.gov By incorporating deuterated species into these simulations, researchers can validate force fields and reaction mechanisms against experimental data obtained from neutron scattering. Classical MD simulations can then be used to study the transport of ions through the modeled SEI structure over longer timescales. dtu.dk
| Technique | Role of Deuterated Component | Key Findings on SEI |
| Small-Angle Neutron Scattering (SANS) | Provides isotopic contrast to distinguish SEI from bulk electrolyte. mdpi.com | Reveals the SEI is hydrogenated and contains nanodomains. mdpi.com |
| Neutron Reflectometry | Enables precise measurement of SEI thickness and density profile at the interface. mdpi.com | Allows for tracking the dynamic expansion and chemical changes of the SEI during cycling. mdpi.com |
| Ab initio MD Simulations | Used to model decomposition pathways of deuterated solvents to compare with experimental results. nih.gov | Predicts reaction mechanisms and nucleation of SEI crystalline products. nih.gov |
While MD simulations are powerful for elucidating the mechanics of individual diffusion events, they are often limited to timescales of nanoseconds. youtube.com Kinetic Monte Carlo (KMC) simulations provide a means to study long-range transport phenomena over seconds or longer, which is more representative of actual device operation. wikipedia.orgresearchgate.net The KMC method simulates the time evolution of a system by modeling transitions between states (e.g., atomic hops) based on their known transition rates, thereby bypassing the computationally expensive simulation of atomic vibrations. youtube.com
In the context of isotopic transport, KMC is particularly effective for modeling the diffusion of species like deuterium or lithium isotopes through a material lattice. researchgate.netresearchgate.net The essential inputs for a KMC simulation are the activation energies for all possible diffusion hops. These energy barriers are often calculated using first-principles methods like density functional theory (DFT). osti.gov For isotopic transport, these calculations must account for how the isotope's mass affects the zero-point energy and, consequently, the activation barrier.
| Parameter | Role in KMC Simulation | Source of Data |
| Hopping Rates (Γ) | Determine the probability of a specific diffusion event occurring. wikipedia.org | Calculated from activation energies (Ea) via Arrhenius equation: Γ ∝ exp(-Ea/kT). |
| Activation Energies (Ea) | Energy barriers for an isotope to hop from one lattice site to another. osti.gov | Typically derived from first-principles (DFT) calculations. osti.govaps.org |
| Lattice Configuration | Defines the network of possible sites and pathways for diffusion. researchgate.net | Based on the known crystal structure of the material. |
Machine Learning Applications in Deuterated Material Discovery
The discovery and optimization of new materials, including deuterated compounds, has been significantly accelerated by the application of machine learning (ML). chemrxiv.org ML models can analyze vast datasets of material properties to identify complex relationships and predict the performance of novel, un-synthesized materials, thereby guiding experimental efforts. chemrxiv.org
A key application of ML in this field is the development of machine learning force fields (MLFFs) or interatomic potentials. chemrxiv.org These models are trained on large datasets of energies and forces generated by high-accuracy quantum mechanical calculations. Once trained, an MLFF can predict these properties with near-quantum accuracy but at a fraction of the computational cost. chemrxiv.org This enables large-scale MD simulations of complex systems, such as those containing specific isotopes like deuterium, to study phenomena like diffusion and phase transitions over longer time and length scales than would be possible with direct ab initio methods. chemrxiv.org
Furthermore, ML is being applied to the analysis of isotopic data. Supervised ML regression models can be trained on spectral data to quantify the isotopic concentration of samples with high precision. This has been demonstrated for determining the isotopic abundance of lithium (⁶Li vs. ⁷Li) in lithium hydroxide monohydrate (LiOH·H₂O) samples, a compound chemically similar to the subject of this article. Such models can accelerate the characterization of newly synthesized deuterated or isotopically enriched materials.
| Machine Learning Approach | Application in Deuterated Materials | Example / Finding |
| Machine Learning Force Fields (MLFFs) | Enables large-scale, accurate molecular dynamics simulations of deuterated systems. chemrxiv.org | QRNN (Charge Recursive Neural Network) architecture used to simulate Li diffusion in graphite, capturing phase-transition dependent behavior. chemrxiv.org |
| Supervised Regression Models | Quantifies isotopic concentrations from experimental (e.g., spectral) data. | A stacked ensemble model trained on laser-induced breakdown spectra accurately predicted Li isotope concentration in LiOH·H₂O. |
| Classification Models | Screens databases of candidate materials to identify those with desired properties (e.g., high ionic conductivity). | Logistic regression models can identify candidate solid electrolytes for further computational or experimental validation. |
Isotopic Effects and Their Manifestations in Lithium 2h Hydroxide
Impact of Deuterium (B1214612) Substitution on Crystal Structures and Dynamics
The replacement of hydrogen with deuterium in lithium hydroxide (B78521) introduces subtle yet significant alterations to its crystal lattice and vibrational characteristics. These changes are primarily rooted in the different zero-point energies and vibrational frequencies of the O-H and O-D bonds.
A more dramatic isotopic effect is observed in the material's response to high pressure. bohrium.com Both LiOH and LiOD undergo a phase transition from the ambient pressure phase (LiOH-II) to a high-pressure phase (LiOH-III), which is characterized by the formation of hydrogen bonds. bohrium.comresearchgate.net However, the pressure required to induce this transition is significantly higher for the deuterated compound. This notable difference underscores the role of the hydroxide ion's motion and zero-point energy in the stability of the crystal lattice. The heavier deuterium atom requires more energy (in the form of pressure) to be localized into the hydrogen-bonded structure of the high-pressure phase.
Pressure-Induced Phase Transition in LiOH and LiOD
| Compound | Phase Transition Pressure (GPa) |
|---|---|
| Lithium hydroxide (LiOH) | 0.7 |
| Lithium (2H)hydroxide (LiOD) | 1.7 |
Data sourced from references bohrium.comresearchgate.net.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a direct probe of the isotopic substitution effects on the bonding within this compound. The most significant change is observed in the stretching frequency of the hydroxide group. Due to the increased mass of deuterium, the O-D stretching vibration occurs at a much lower frequency compared to the O-H stretch in LiOH. This shift is a classic example of the isotopic effect on vibrational modes and is consistent with the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.
Studies have reported the O-H stretching fundamental in LiOH at approximately 3678 cm⁻¹, while the corresponding O-D stretching fundamental in LiOD is found at about 2713 cm⁻¹. researchgate.net This substantial shift confirms the successful substitution of deuterium and affects the entire vibrational spectrum, including bending modes and lattice vibrations, albeit to a lesser extent. Raman spectroscopy also reveals shifts in lattice vibration modes, such as the intense line at 328 cm⁻¹ in LiOH, which is altered upon deuteration. frontiersin.orgnih.gov The softening of the O-H stretching frequencies is also a key characteristic of the high-pressure LiOH-III phase. bohrium.comresearchgate.net
Comparison of Vibrational Frequencies in LiOH and LiOD
| Vibrational Mode | LiOH Frequency (cm⁻¹) | LiOD Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| O-H/O-D Stretch | 3678 | 2713 | Infrared |
| Lattice Vibration | 328 | Shifted upon deuteration | Raman |
Data sourced from references researchgate.netfrontiersin.orgnih.gov.
Quantum Isotope Effects on Nuclear Motion and Thermodynamic Properties
Beyond the classical effects on vibrational frequencies, the difference in mass between protium (B1232500) and deuterium gives rise to significant nuclear quantum effects. These effects influence the behavior of the nuclei and can alter the thermodynamic properties of the crystal.
Recent computational studies using path integral molecular dynamics (PIMD) have shed light on these quantum effects in LiOH under high pressure. iaea.orgwikipedia.org One of the key phenomena investigated is hydrogen-bond symmetrization, a process where the hydrogen (or deuterium) atom moves from an asymmetric position between two oxygen atoms to a centered, symmetric position.
These simulations reveal that nuclear quantum effects play a crucial role in this process, significantly lowering the pressure required to achieve hydrogen-bond symmetrization compared to predictions from classical static calculations. iaea.orgwikipedia.org The pressure needed is reduced from approximately 1200 GPa in static models to around 500 GPa when quantum effects are included. iaea.orgwikipedia.org
Furthermore, a pronounced H/D isotope effect is observed. The pressure required for hydrogen-bond symmetrization is predicted to be higher for LiOD than for LiOH. iaea.orgwikipedia.org This is because the heavier deuterium nucleus is more localized (has a less spread-out wavefunction) than the protium nucleus, making it more difficult to delocalize into the symmetric position. This quantum isotope effect directly impacts the phase diagram and thermodynamic stability of this compound under extreme conditions.
Electrochemical Isotope Effects in Deuterated Electrolyte Systems
The substitution of protium with deuterium also has a profound impact on the properties of electrolytes, particularly in aqueous systems. The stronger covalent and intermolecular bonds in heavy water (D₂O) compared to light water (H₂O) lead to notable electrochemical isotope effects when used as a solvent for lithium salts. bit.edu.cnresearchgate.netnih.gov
A key parameter for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. Research comparing aqueous electrolytes based on D₂O and H₂O has shown that the D₂O-based electrolyte possesses a broader electrochemical window. bit.edu.cnresearchgate.netnih.gov
The enhanced stability of the D₂O-based system is attributed to the stronger O-D bonds and the more structured hydrogen-bond network, which make the solvent more resistant to decomposition at high voltages. bit.edu.cnresearchgate.netnih.gov This improved anodic stability is particularly beneficial for the operation of high-voltage cathode materials in aqueous lithium-ion batteries, contributing to longer cycle life and better performance. bit.edu.cnresearchgate.netnih.gov
The differences in bonding extend to the structure and dynamics of the electrolyte at the molecular level. In a D₂O-based electrolyte, the hydrogen bond network is stronger and more structured. bit.edu.cnresearchgate.netnih.gov This leads to a longer lifetime for the hydrogen bonds compared to an H₂O-based electrolyte.
Furthermore, molecular dynamics simulations and experimental results indicate a higher percentage of coordinated water molecules in the first solvation shell of the lithium ion in the deuterated system. bit.edu.cnresearchgate.net This suggests a more stable and well-defined coordination environment around the Li⁺ ion. These modifications to the hydrogen bond network and the solvation structure of the lithium ion are fundamental to the observed improvements in electrochemical stability and performance.
Electrochemical Isotope Effects in Deuterated vs. Protiated Aqueous Electrolytes
| Property | H₂O-based Electrolyte | D₂O-based Electrolyte |
|---|---|---|
| Electrochemical Window | Narrower | Broader |
| Hydrogen Bond Lifetime | Shorter | Longer |
| Percentage of Coordinated Water | Lower | Higher |
Data sourced from references bit.edu.cnresearchgate.netnih.gov.
Kinetic and Mechanistic Isotopic Effects in Reactions Involving Deuterium
The substitution of hydrogen with its heavier isotope, deuterium, in lithium hydroxide to form this compound (LiOD) introduces significant isotopic effects that can provide profound insights into reaction mechanisms and dynamics. These effects primarily manifest as kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the isotopic substitution. The study of these effects is a powerful tool in physical organic and inorganic chemistry for elucidating the nature of transition states and the pathways of chemical transformations. researchgate.netlibretexts.orgacs.org
Deuterium Kinetic Isotope Effects (KIE) in Homogeneous and Heterogeneous Reactions
The deuterium kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A kH/kD ratio greater than 1 is termed a "normal" KIE, indicating that the reaction is faster with hydrogen, while a ratio less than 1 is an "inverse" KIE. wikipedia.org These effects arise from the differences in zero-point vibrational energies between C-H and C-D bonds, with the C-D bond having a lower zero-point energy and thus being stronger. researchgate.net Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate and a normal KIE when this bond cleavage occurs in the rate-determining step. researchgate.netwikipedia.org
Homogeneous Reactions:
In homogeneous catalysis, where this compound would be dissolved in a suitable solvent, it can act as a deuterated base. For reactions such as the hydrolysis of esters, where a hydroxide ion acts as a nucleophile, the use of LiOD in D₂O can lead to observable solvent isotope effects. wikipedia.org In base-catalyzed ester hydrolysis, the hydroxide ion attacks the carbonyl carbon in the rate-determining step. masterorganicchemistry.comviu.ca If the reaction were to be carried out in a deuterated solvent with LiOD, a secondary kinetic isotope effect might be observed. While direct experimental data for LiOD-catalyzed reactions is scarce in the reviewed literature, studies on other alkali metal hydroxides, such as sodium hydroxide (NaOH), provide a framework for understanding these potential effects. wikipedia.orgflinnsci.com For instance, in reactions where a proton transfer is the rate-limiting step, a significant primary KIE would be expected. researchgate.net
Heterogeneous Reactions:
A summary of expected Deuterium Kinetic Isotope Effects in base-catalyzed reactions is presented below.
| Reaction Type | Catalyst System | Expected kH/kD | Significance |
| Ester Hydrolysis | Homogeneous (e.g., NaOD in D₂O) | > 1 (Normal) | Indicates O-H(D) bond breaking in the transition state of the rate-determining step. |
| Alkane C-H Activation | Heterogeneous (e.g., deuterated metal oxide) | > 1 (Normal) | Suggests C-H(D) bond cleavage is part of the rate-determining step. |
| Redox Reactions | Homogeneous or Heterogeneous | Varies (Normal or Inverse) | Can distinguish between different electron and proton transfer mechanisms. researchgate.net |
Low-Energy Collision Dynamics and Cross-Section Analysis for Deuterated Species
The study of low-energy collisions involving deuterated species like this compound can provide detailed information about the fundamental interactions and reaction dynamics at the molecular level. These studies often involve theoretical calculations of the potential energy surface (PES) and quasi-classical trajectory simulations to understand the reaction pathways and outcomes. mdpi.comrsc.orgresearchgate.nethawaii.edu
A key area of interest is the reaction of atomic hydrogen with deuterated alkali metal hydroxides, such as the hypothetical reaction:
H + LiOD → D + LiOH
This isotopic exchange reaction would proceed through a short-lived intermediate complex, and its dynamics would be governed by the shape of the potential energy surface. libretexts.orglibretexts.org The PES for such a triatomic system describes the potential energy as a function of the internuclear distances. libretexts.orgyoutube.com Theoretical studies on analogous systems, such as the reaction of a hydrogen atom with water and its isotopologues, have shown that the reactivity can be highly dependent on the initial vibrational and rotational states of the reactants. acs.orgchemrxiv.orgscilit.com
The reaction cross-section, which is a measure of the probability of a reaction occurring, can be calculated as a function of the collision energy. researchgate.netaps.orgmdpi.com For the H + LiOD reaction, one would expect the cross-section to have a threshold energy below which the reaction does not occur. Above this threshold, the cross-section would likely increase with energy, eventually reaching a plateau. Theoretical studies on similar systems, such as Na + HF, have shown that the reaction cross-sections can be sensitive to the vibrational state of the diatomic reactant. rsc.org
While specific experimental or theoretical cross-section data for the collision of atomic hydrogen with this compound could not be found in the reviewed literature, theoretical work on the potential energy surface of LiOH provides some foundational information. These studies indicate that LiOH has a linear equilibrium geometry. researchgate.net This information is crucial for constructing an accurate PES for dynamic studies. Computational studies on the interaction of alkali metal ions with hydrogen and the behavior of sodium hydroxide at interfaces also provide insights into the forces at play in such systems. aps.orgaip.org
Below is a hypothetical representation of how collision energy might affect the reaction cross-section for an isotopic exchange reaction, based on general principles of reaction dynamics.
| Collision Energy (eV) | Reaction Cross-Section (Ų) (Hypothetical) | Expected Outcome |
| 0.1 | 0.0 | No reaction below the energy barrier. |
| 0.5 | 1.5 | Reaction probability increases as the energy barrier is overcome. |
| 1.0 | 3.0 | Higher collision energy leads to a greater probability of reaction. |
| 2.0 | 4.5 | The cross-section may begin to plateau at higher energies. |
| 3.0 | 4.8 | Further increases in energy may have a smaller effect on the cross-section. |
This table illustrates a typical energy dependence for a reaction cross-section, though the actual values for the H + LiOD system would require specific theoretical or experimental investigation.
Applications of Lithium 2h Hydroxide in Specialized Research Domains
Nuclear Research and Fusion Energy Technologies
The distinct nuclear characteristics of deuterium (B1214612) in Lithium (2H)hydroxide are leveraged in several aspects of nuclear research, from fuel production for fusion reactors to ensuring the operational stability of current fission reactor technologies.
Deuterium-tritium (D-T) fusion is the most promising reaction for future fusion power plants. wikipedia.org While deuterium is readily available in seawater, tritium, being a radioactive isotope with a half-life of 12.3 years, must be produced. energy.gov A key method for tritium production, known as tritium breeding, involves the bombardment of lithium with energetic neutrons. wikipedia.orgenergy.gov
This compound can serve as a source material in this context, providing the necessary deuterium for the fusion reaction itself. In proposed fusion reactor designs, a "breeding blanket" containing lithium is placed along the reactor walls. wikipedia.org The D-T fusion reaction releases high-energy neutrons, which then interact with the lithium in the blanket to produce tritium. researchgate.net The primary reactions involved are:
D + T → ⁴He + n (14.1 MeV)
⁶Li + n → T + ⁴He
⁷Li + n → T + ⁴He + n'
While lithium compounds like lithium orthosilicate and lithium titanate are often considered for solid breeder blankets, the fundamental principle of using lithium to breed tritium remains the same. The use of this compound would offer the advantage of containing one of the primary fuel components, deuterium, within the breeder material itself.
Table 1: Key Isotopes and Their Roles in D-T Fusion
| Isotope | Symbol | Role in Fusion | Source/Production Method |
| Deuterium | ²H or D | Primary Fuel | Extracted from heavy water (D₂O) |
| Tritium | ³H or T | Primary Fuel | Bred from Lithium via neutron capture |
| Lithium-6 | ⁶Li | Breeder Material | Naturally occurring isotope of Lithium |
In Pressurized Water Reactors (PWRs), particularly Pressurized Heavy Water Reactors (PHWRs) like the CANDU design, maintaining strict control over the coolant chemistry is crucial for safe and efficient operation. iaea.orgunene.ca These reactors use heavy water (D₂O) as both a coolant and a moderator. To mitigate corrosion of the structural materials within the primary circuit, the pH of the coolant must be carefully controlled. iaea.orgnrc.gov
Lithium hydroxide (B78521) is added to the coolant to maintain an alkaline pH, which helps to minimize the corrosion of materials like Zircaloy fuel cladding and steam generator tubes. nrc.govosti.gov In PHWRs, where the coolant is heavy water, this compound (LiOD) is used instead of regular lithium hydroxide (LiOH) to avoid isotopic contamination of the heavy water moderator with light hydrogen. The 'apparent pH' (pD) of the heavy water coolant is controlled by adjusting the concentration of LiOD. iaea.org This chemical control is essential to prevent the formation of corrosive deposits and to protect against localized corrosion phenomena such as stress-corrosion cracking. unene.ca
The use of isotopically pure Lithium-7 (2H)hydroxide is particularly important to minimize the production of tritium through neutron activation of Lithium-6. reddit.com
In magnetic confinement fusion devices like tokamaks, the materials facing the hot plasma, known as plasma-facing components (PFCs), are subjected to extreme conditions. Lithium has been investigated as a PFC material due to its ability to protect the main wall, reduce recycling of hydrogen isotopes, and improve plasma performance. unt.eduiaea.org
When lithium is used as a PFC, it interacts directly with the deuterium and tritium ions in the plasma. These interactions are a critical area of study to understand the performance and longevity of the PFCs. The chemical reactivity of lithium with hydrogen isotopes, including deuterium, leads to the formation of lithium deuterides on the surface. unt.edu This process, known as lithiumization, can help to control the plasma density and reduce impurities. unt.edu
Advanced Energy Storage and Battery Materials Science
The kinetic isotope effect, where the heavier mass of deuterium leads to slower reaction rates compared to hydrogen, is being explored to enhance the performance and lifespan of lithium-ion batteries.
The electrolyte in a lithium-ion battery is a crucial component that enables the transport of lithium ions between the anode and the cathode. However, conventional electrolytes containing hydrogen can undergo decomposition reactions at the electrode surfaces, leading to a decrease in battery capacity and lifespan. google.com
Researchers are investigating the use of deuterated electrolytes, where hydrogen atoms in the solvent molecules are replaced with deuterium, to improve the chemical stability of the electrolyte. google.com The substitution of hydrogen with deuterium can slow down the rate of hydrogen-related decomposition reactions. google.com This enhanced stability can potentially allow the battery to operate at higher voltages and temperatures, leading to increased capacity and power. google.com The use of deuterated solvents in the synthesis of lithium-ion electrolytes has been shown to increase the number of charge/discharge cycles a battery can endure. google.com
Table 2: Potential Benefits of Deuterated Electrolytes in Li-ion Batteries
| Performance Metric | Improvement with Deuterated Electrolyte | Underlying Mechanism |
| Cycle Life | Increased number of charge/discharge cycles google.com | Reduced rate of electrolyte decomposition reactions. google.com |
| Voltage Stability | Operation at higher voltage limits possible google.com | Increased chemical stability of the electrolyte. google.com |
| Thermal Stability | Operation at higher temperature limits possible google.com | Slower decomposition kinetics due to the kinetic isotope effect. |
During the initial charging and discharging of a lithium-ion battery, a thin film known as the solid-electrolyte interphase (SEI) forms on the surface of the anode. researchgate.netpku.edu.cn The SEI is formed from the decomposition products of the electrolyte and plays a critical role in the battery's performance by allowing the passage of lithium ions while blocking electrons, thus preventing further electrolyte decomposition. pku.edu.cnnih.gov
The composition and stability of the SEI are highly dependent on the composition of the electrolyte. nih.gov By using deuterated electrolytes, it is possible to form a deuterium-containing SEI. The investigation of these modified SEIs is an active area of research. The presence of deuterium in the SEI could potentially alter its chemical and physical properties, leading to improved stability and longevity of the battery. researchgate.netinnovations-report.com Understanding the influence of deuterium on the formation, composition, and performance of the SEI is crucial for designing next-generation lithium-ion batteries with enhanced durability. nih.govenergy.gov
Catalysis and Deuteration in Chemical Synthesis
This compound as a Catalyst or Deuterating Agent in Organic and Inorganic Reactions
This compound (LiOD), the deuterated analogue of lithium hydroxide, serves a specialized role in chemical synthesis, primarily as a deuterating agent and a catalyst in specific organic and inorganic reactions. Its utility stems from the presence of the deuterium isotope, which can be incorporated into molecules to study reaction mechanisms, alter pharmacokinetic properties of drug candidates, or for use as internal standards in analytical chemistry. simsonpharma.comwikipedia.org
As a strong base, analogous to lithium hydroxide (LiOH), LiOD can act as a catalyst in reactions that are base-mediated. While much of the documented catalytic activity refers to LiOH, the principles are directly applicable to LiOD, with the added feature of potential deuterium incorporation. For instance, lithium hydroxide is known to catalyze esterification reactions and the production of alkyd resins. alfachemic.com It is also used in polymerization reactions. alfachemic.com In these contexts, LiOD can be expected to exhibit similar catalytic behavior. The choice of LiOD over LiOH is typically driven by the specific need to introduce deuterium into the product molecule or to study kinetic isotope effects.
The primary application of this compound in this domain is as a deuterating agent. Deuteration can be achieved through several methods, including direct proton-deuterium exchange, the use of deuterated reagents, and metal-catalyzed hydrogenations with D2 gas. simsonpharma.com LiOD, particularly when used in a solution with heavy water (D₂O), provides a deuterium source for direct H-D exchange reactions. This is especially effective for exchanging acidic protons, such as those in alcohols, amines, and carboxylic acids. simsonpharma.com
In organic synthesis, LiOD can be used to introduce deuterium at specific positions in a molecule. For example, in base-catalyzed enolization reactions, LiOD can be used to deuterate the α-position of a carbonyl compound. The general mechanism involves the abstraction of a proton by the deuteroxide ion (OD⁻) to form an enolate, which is then quenched by D₂O to introduce a deuterium atom. This process can be repeated to achieve higher levels of deuteration.
While specific research detailing extensive use of LiOD as a catalyst is not as widespread as for its non-deuterated counterpart, its function as a deuterating agent is a crucial tool in isotopic labeling studies. The following table summarizes the key roles of this compound in chemical synthesis:
| Application Area | Role of this compound | Examples of Reactions |
| Catalysis | Strong base catalyst | Esterification, Polymerization (inferred from LiOH) |
| Deuteration | Deuterium source for H-D exchange | Deuteration of acidic protons (alcohols, amines), α-deuteration of carbonyls |
| Mechanistic Studies | Isotopic labeling | Kinetic Isotope Effect (KIE) studies |
High-Pressure Material Science and Condensed Matter Physics
Studies on High-Pressure Phase Transitions in Lithium Deuteroxide
The behavior of materials under high pressure is a significant area of research in material science and condensed matter physics, as it can lead to the discovery of new phases with novel properties. This compound (LiOD) has been the subject of such investigations to understand its structural stability and phase transitions under extreme pressure conditions.
A notable study involving neutron powder diffraction and vibrational spectroscopy examined the high-pressure behavior of LiOD at pressures up to 30 kbar and temperatures ranging from 5 to 300 K. acs.org This research revealed that the phase diagram topologies of LiOD and its non-deuterated counterpart, LiOH, are identical. acs.org A new high-pressure phase, designated as phase V, was discovered in both materials, although its crystal structure has not yet been determined. acs.org
The study observed that the transition from phase II to phase III was complete by 15 kbar. acs.org Further pressure cycling between 14 and 22 kbar resulted in the formation of pure phase III at 20 kbar. acs.org The following table summarizes the observed high-pressure phases of Lithium Deuteroxide based on this research:
| Phase | Transition Pressure | Notes |
| Phase II to Phase III | Complete by 15 kbar | Pure phase III obtained at 20 kbar after pressure cycling. acs.org |
| Phase V | Discovered under high pressure | A new, previously unknown phase; structure remains unidentified. acs.org |
These high-pressure studies are crucial for understanding the fundamental properties of hydrogen-bonded systems like LiOD. The application of pressure alters the interatomic distances and can significantly affect the hydrogen bonding network, leading to the observed phase transitions. The insights gained from such research contribute to the broader understanding of phase transitions in materials under extreme conditions. mdpi.comnih.govjhu.edu
Analytical Methodologies for Quantifying and Characterizing Lithium 2h Hydroxide
Determination of Deuterium (B1214612) Content and Isotopic Ratios
The precise determination of deuterium content and isotopic ratios is critical for the characterization of Lithium (2H)hydroxide, also known as lithium deuteroxide (LiOD). Various analytical techniques are employed to quantify the extent of deuterium enrichment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining isotopic abundance. Specifically, quantitative ¹H NMR and ²H NMR can be combined to accurately measure the isotopic abundance of deuterated compounds. This method has been shown to be more accurate than traditional ¹H NMR or mass spectrometry methods for calculating the isotopic abundance of both partially and fully labeled compounds nih.gov. For this compound, this would involve analyzing the sample to determine the relative signal intensities of protium (B1232500) (¹H) and deuterium (²H), thereby providing a direct measure of deuterium incorporation.
Mass spectrometry is another key technique for isotopic analysis. Methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) are used to determine lithium isotope ratios (⁷Li/⁶Li) researchgate.netnih.gov. For determining the deuterium content, Gas Isotope Mass Spectrometry can be utilized. This method involves converting the deuterated compound into a gas, such as hydrogen gas (H₂, HD, D₂), and then analyzing the isotopic composition nih.gov. A method developed for biological materials involves mixing the deuterated sample with a supporter like bovine serum albumin (BSA) for analysis by a dual-inlet gas isotope mass spectrometer, which is highly repeatable and requires a very small amount of sample nih.gov.
Raman spectroscopy offers an alternative optical method for measuring lithium isotopic ratios. Studies on ⁶Li and ⁷Li isotopes in lithium hydroxide (B78521) monohydrate have demonstrated that isotopic substitution leads to discernible shifts in the Raman molecular vibrations. These spectral shifts, although sometimes less than one wavenumber, can be identified with high-resolution detection systems and used for lithium isotope content analysis researchgate.net. This principle can be extended to the hydrogen isotopes, where the O-D vibration will have a different frequency compared to the O-H vibration, allowing for the quantification of deuterium content aip.org.
Neutron activation analysis has also been described as a method for determining the isotopic abundance in lithium samples. This technique involves irradiating a lithium hydroxide solution with neutrons and measuring the resulting radioactivity to determine the isotopic composition osti.gov.
Commercial suppliers of this compound often specify the isotopic purity, typically as atom % D. For example, solutions are available with isotopic purities of ≥98 atom % D, 99 atom % D, and 99.5 atom % D sigmaaldrich.comisotope.comeurisotop.com.
| Technique | Principle | Application to this compound | Reference |
| Quantitative ¹H NMR + ²H NMR | Measures the nuclear magnetic resonance signals of hydrogen and deuterium isotopes. | Determines the precise isotopic abundance of deuterium in the compound. | nih.gov |
| Gas Isotope Mass Spectrometry | Separates gaseous ions based on their mass-to-charge ratio. | Quantifies the ratio of deuterium to hydrogen in a sample after conversion to a gas. | nih.gov |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to observe vibrational modes. | Detects shifts in vibrational frequencies of O-D vs. O-H bonds to determine isotopic content. | researchgate.netaip.org |
| Neutron Activation Analysis | Induces radioactivity by neutron capture to identify and quantify elements and their isotopes. | Determines the isotopic abundance in lithium samples. | osti.gov |
Assessment of Chemical Purity and Trace Impurity Analysis
The assessment of chemical purity and the analysis of trace impurities are crucial for ensuring the quality of this compound, particularly for applications in fields like battery manufacturing where impurities can significantly impact performance. patsnap.comthermofisher.com A variety of analytical methods are employed to achieve the high purity levels required, often exceeding 99.5% patsnap.com.
Titration is a fundamental and cost-effective method for determining the purity of lithium hydroxide. patsnap.com Acid-base titration, often using hydrochloric acid, is used to quantify the total base content, which includes both lithium hydroxide and any lithium carbonate impurity that may have formed due to exposure to atmospheric carbon dioxide mt.comthermofisher.cn. Specialized titration methods have been developed for battery-grade lithium hydroxide to precisely determine purity and detect trace impurities that could affect battery performance patsnap.com.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for multi-elemental trace impurity analysis. thermofisher.comthermofisher.com ICP-OES can rapidly perform a fully quantitative analysis of a large suite of elements, with method detection limits typically around 1 mg·L⁻¹ for many elements thermofisher.com. ICP-MS offers even lower detection limits, often in the parts-per-billion range, making it suitable for comprehensive impurity profiling of high-purity lithium hydroxide samples. patsnap.comthermofisher.com These methods are used to quantify metallic impurities such as sodium, potassium, calcium, magnesium, iron, and various heavy metals that can negatively affect battery performance patsnap.com.
Ion Chromatography (IC) is another important technique, particularly for the determination of anionic and cationic impurities. thermofisher.cnthermofisher.com IC can be used to separate and quantify common cations like sodium and calcium, as well as various anions thermofisher.cn. When coupled with a suppressed conductivity detector, IC provides a robust method for analyzing impurities in lithium salts thermofisher.com.
Other advanced techniques are also employed for comprehensive purity assessment. Micro-discharge optical emission spectroscopy (μDOES) has been investigated for the on-line quantification of impurity metals in lithium salt solutions, offering rapid and precise analysis comparable to ICP-OES for elements like Na, K, Al, Fe, and Zn rsc.org. Spectroscopic methods such as infrared and Raman spectroscopy can identify specific impurities based on their unique spectral signatures patsnap.com. Electrochemical methods, including voltammetry and potentiometry, provide sensitive detection of electroactive contaminants patsnap.com.
The table below summarizes common trace impurities analyzed in lithium hydroxide and the analytical techniques used for their quantification.
| Impurity | Analytical Technique(s) | Typical Detection Limits | Reference |
| Sodium (Na), Potassium (K) | ICP-OES, ICP-MS, μDOES | µg·L⁻¹ to mg·L⁻¹ | thermofisher.comrsc.org |
| Calcium (Ca), Magnesium (Mg) | ICP-OES, ICP-MS, Ion Chromatography | µg·L⁻¹ to mg·L⁻¹ | patsnap.comthermofisher.comthermofisher.cn |
| Iron (Fe), Aluminum (Al), Zinc (Zn) | ICP-OES, ICP-MS, μDOES | µg·L⁻¹ to mg·L⁻¹ | thermofisher.comrsc.org |
| Heavy Metals | ICP-MS | Parts-per-billion (ppb) | patsnap.com |
| Anions (e.g., Chloride, Sulfate) | Ion Chromatography | - | thermofisher.com |
| Lithium Carbonate (Li₂CO₃) | Titration | - | mt.com |
Quantitative Analysis of this compound in Complex Mixtures and Matrices
The quantitative analysis of this compound in complex mixtures is essential for process control, quality assurance, and various research applications. The choice of analytical method depends on the nature of the matrix and the required sensitivity and specificity.
Titration methods are robust and widely used for quantifying the amount of lithium hydroxide in a solution. A pH titration with a strong acid, such as sulfuric acid or hydrochloric acid, can accurately measure the amount of lithium hydroxide present. patsnap.comoregonstate.edu This method is particularly useful for determining the concentration of LiOH resulting from the reaction of lithium metal with water oregonstate.edu. Automated titration systems can enhance reproducibility and are suitable for high-throughput analysis in industrial settings mt.com.
Ion Chromatography (IC) offers a more specific and sensitive method for the quantification of the lithium ion (Li⁺) in complex matrices. thermofisher.cn Using a high-capacity cation-exchange column, IC can separate lithium from other alkali metals, alkaline earth metals, and ammonium, even at diverse concentration ratios. This makes it an excellent method for assaying the lithium content in a sample while simultaneously determining the concentrations of other cationic species thermofisher.cn.
For solid or complex liquid matrices, spectroscopic and other instrumental techniques are often required. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the total lithium content in a sample after appropriate digestion and dissolution. This technique is capable of handling a wide variety of sample types and provides a rapid multi-elemental analysis thermofisher.com.
In research settings, other advanced techniques may be employed. Laser-Induced Breakdown Spectroscopy (LIBS) and Energy Dispersive X-ray Fluorescence (ED-XRF) are being explored for the rapid quantification of lithium in mineral processing products rsc.org. A "composition by difference" method, which combines quantitative backscattered electron imaging and energy-dispersive X-ray spectroscopy (EDS) in a scanning electron microscope, allows for the quantitative determination of lithium in various materials, including complex oxides youtube.com. While these methods measure the elemental lithium content, they can be used to infer the concentration of this compound if it is the primary lithium-containing species in a well-characterized matrix.
The table below outlines various methods for the quantitative analysis of this compound.
| Analytical Method | Principle of Measurement | Applicability in Complex Matrices | Reference |
| pH Titration | Neutralization reaction with a standard acid. | Effective for aqueous solutions where LiOH is the primary basic component. | patsnap.comoregonstate.edu |
| Ion Chromatography (IC) | Separation of ions based on their affinity for a stationary phase, followed by conductivity detection. | Highly specific for Li⁺ ion; suitable for samples containing multiple cations. | thermofisher.cnthermofisher.com |
| ICP-OES | Measurement of light emitted by excited atoms in a plasma. | Determines total elemental lithium content; requires sample digestion for solid matrices. | thermofisher.com |
| LIBS / ED-XRF | Analysis of atomic emission spectra from a laser-induced plasma or X-ray fluorescence. | Rapid screening and quantification in solid samples like minerals. | rsc.org |
| Composition by Difference (SEM-BSE/EDS) | Combines quantitative imaging and elemental analysis to calculate the fraction of undetected light elements (like Li). | Provides spatially resolved quantitative maps of lithium in solid materials. | youtube.com |
Current Challenges and Future Directions in Lithium 2h Hydroxide Research
Advancements in Sustainable and Cost-Effective Synthesis of Isotopic Compounds
The synthesis of isotopically labeled compounds, including Lithium (2H)hydroxide, is often hampered by high costs and complex procedures. A primary challenge lies in the development of sustainable and economically viable methods for producing these materials in sufficient quantities for research and potential applications.
Current research focuses on several key areas to address these challenges:
Efficient Isotope Incorporation: Developing methods that maximize the incorporation of deuterium (B1214612) into the lithium hydroxide (B78521) structure is crucial. This involves optimizing reaction conditions and exploring novel catalytic systems to facilitate the efficient exchange of hydrogen for deuterium. nih.govresearchgate.net
Minimizing Waste: Traditional synthesis routes can generate significant amounts of waste. Future research aims to design "greener" synthesis pathways that minimize byproducts and allow for the recycling of reagents.
Utilizing Readily Available Precursors: The cost of synthesis can be substantially reduced by utilizing inexpensive and abundant starting materials. Researchers are exploring alternative lithium and deuterium sources to move away from costly precursors.
Recent breakthroughs in mechanochemistry show promise for the cost-efficient isotopic labeling of various molecules, which could be adapted for the synthesis of deuterated inorganic compounds like lithium hydroxide. nih.gov
Table 1: Comparison of Synthesis Strategies for Isotopic Compounds
| Synthesis Strategy | Advantages | Disadvantages | Future Research Direction |
| Traditional Isotope Exchange | Well-established methods | Often requires harsh conditions, multiple steps, and expensive catalysts | Development of milder and more selective exchange reactions |
| Catalytic Deuteration | High efficiency and selectivity | Catalyst cost and stability can be a concern | Design of robust and recyclable catalysts from earth-abundant elements |
| Mechanochemical Synthesis | Reduced solvent usage, faster reaction times, and potentially lower energy consumption nih.gov | Scalability for industrial production needs further investigation | Optimization of milling parameters and exploration of a wider range of precursors |
| Electrochemical Synthesis | Precise control over reaction conditions | Electrode material stability and efficiency can be limiting factors | Development of novel electrode materials with high isotopic selectivity |
Development of In Situ and Operando Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound in various processes, such as in electrochemical systems or during chemical reactions, is critical for its application. Traditional ex situ characterization methods, which analyze the material after the process has concluded, often fail to capture the transient intermediates and structural changes that occur. rsc.orgsciengine.com
The development and application of in situ and operando techniques are paramount. nih.govresearchgate.net These methods allow for the real-time monitoring of materials under actual operating conditions. nih.govresearchgate.net For this compound, this could involve:
Neutron-based Techniques: Techniques like neutron diffraction and neutron depth profiling are particularly sensitive to isotopes and can provide valuable information on the location and movement of deuterium within the material during dynamic processes. oup.com
X-ray and Electron-based Methods: In situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and transmission electron microscopy (TEM) can track changes in the crystal structure, electronic environment, and morphology of deuterated lithium compounds as they occur. sciengine.comnih.govresearchgate.net
Spectroscopic Techniques: In situ Raman and Fourier-transform infrared (FTIR) spectroscopy can probe vibrational modes, providing insights into the bonding and chemical environment of the deuterated hydroxide group. researchgate.net
The primary challenge in this area is the design of specialized sample environments and cells that are compatible with both the characterization technique and the specific operating conditions of the process being studied. nih.gov
Refinement of Predictive Theoretical Models for Quantum Isotope Effects and Materials Behavior
The differences in behavior between this compound and its non-deuterated counterpart, lithium hydroxide, are rooted in quantum isotope effects. aip.org Accurately predicting these effects and their influence on material properties is a significant theoretical challenge.
Current theoretical models often rely on approximations that may not fully capture the nuances of nuclear quantum effects. aip.org Future research will focus on:
Advanced Computational Methods: The development and application of more sophisticated computational techniques, such as path-integral molecular dynamics (PIMD), are necessary to accurately simulate the quantum behavior of deuterium nuclei. aip.org
First-Principles Calculations: Utilizing first-principles calculations can provide a more fundamental understanding of how isotopic substitution affects electronic structure, bonding, and vibrational frequencies.
Multi-scale Modeling: Combining quantum mechanical calculations at the atomic level with larger-scale models can help predict the macroscopic properties and behavior of materials containing this compound.
A key goal is to develop predictive models that can guide the design of new materials with tailored isotopic compositions for specific applications. nih.gov
Table 2: Theoretical Approaches to Modeling Isotope Effects
| Theoretical Approach | Description | Strengths | Challenges |
| Harmonic Approximation | Treats atomic vibrations as simple harmonic oscillators. | Computationally inexpensive. | Fails to capture anharmonic effects, which can be significant for light isotopes. |
| Semiclassical Instanton Theory | Incorporates quantum tunneling effects into classical transition state theory. nih.gov | Provides a good balance between accuracy and computational cost for many reactions. nih.gov | Can be complex to implement for systems with many degrees of freedom. |
| Path-Integral Molecular Dynamics (PIMD) | A quantum simulation method that explicitly treats nuclei as quantum particles. aip.org | Provides a rigorous description of nuclear quantum effects. aip.org | Computationally demanding, limiting the size and timescale of simulations. aip.org |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Can accurately predict ground-state properties. | The accuracy depends on the choice of the exchange-correlation functional. |
Exploration of Novel Research Applications for Deuterated Lithium Compounds
While lithium compounds are widely used in batteries, ceramics, and lubricants, the unique properties of deuterated lithium compounds open up possibilities for new research applications. atamankimya.comchemeurope.comalphachem.bizatamanchemicals.combisleyinternational.com
Potential areas of exploration include:
Isotope Tracers: this compound can be used as a tracer in various chemical and biological systems to study reaction mechanisms and transport phenomena.
Neutron Scattering: The distinct neutron scattering cross-section of deuterium makes this compound a valuable material for neutron scattering studies, providing contrast to understand the structure and dynamics of materials.
Advanced Materials: The altered vibrational frequencies and bond strengths due to the kinetic isotope effect could lead to the development of materials with novel optical, electronic, or catalytic properties. nih.gov The substitution of hydrogen with deuterium can lead to stronger hydrogen bonds, which can influence the physical and chemical properties of materials. wikipedia.org
Quantum Computing: The nuclear spin of deuterium differs from that of protium (B1232500), which could be explored in the context of quantum information processing.
A significant challenge is to identify and fully characterize the unique properties of this compound that would make it advantageous over its non-deuterated form in these applications.
Environmental and Safety Considerations in Deuterium-Rich Lithium Compound Handling and Storage
The handling and storage of any chemical compound require careful consideration of environmental and safety aspects. For deuterium-rich lithium compounds, these concerns are multifaceted.
Chemical Reactivity: Lithium hydroxide is a corrosive material that can cause severe skin burns and eye damage. carlroth.com It is also reactive with certain materials, and these properties are not expected to be significantly altered by deuteration. Proper personal protective equipment (PPE), such as gloves and safety glasses, is essential. uga.edunj.govpiedmontlithium.com
Hygroscopicity: Lithium hydroxide is hygroscopic, meaning it readily absorbs moisture from the air. fishersci.com This can alter the isotopic composition of the deuterated compound if not stored in a dry, inert atmosphere. gsjm-hydride.com
Environmental Impact: While deuterium is a naturally occurring stable isotope and is not radioactive, the environmental impact of releasing significant quantities of any lithium compound needs to be assessed. wikipedia.orgyoutube.com The biological effects of deuterium are generally negative at high concentrations. nih.govresearchgate.net
Waste Disposal: Waste containing this compound must be disposed of in accordance with local, regional, and national regulations for hazardous materials. uga.edufishersci.com
Future research should focus on developing standardized protocols for the safe handling, storage, and disposal of deuterated lithium compounds to minimize risks to researchers and the environment.
Q & A
Q. What are the critical differences between lithium hydroxide monohydrate (LiOH·H₂O) and anhydrous lithium hydroxide (LiOH) in experimental applications?
- Methodological Answer: The monohydrate form contains crystalline water, enhancing its solubility (≈12.8 g/100 mL at 20°C) compared to anhydrous LiOH (≈10.8 g/100 mL). This difference impacts reaction kinetics and suitability for specific applications. For instance, LiOH·H₂O is preferred in battery-grade synthesis due to its rapid dissolution, while anhydrous LiOH is used in high-temperature catalysis where moisture sensitivity is a concern . Researchers should select the form based on hydration stability, solubility requirements, and reaction conditions.
Q. What safety protocols are essential when handling lithium hydroxide in laboratory settings?
- Methodological Answer: Store LiOH in airtight containers within secondary containment (e.g., polyethylene trays) to prevent hygroscopic absorption . Use fume hoods for weighing to avoid inhalation of alkaline dust. Neutralize spills with weak acids (e.g., acetic acid) and rinse with copious water. Always wear nitrile gloves, goggles, and lab coats. Refer to SDS guidelines for disposal protocols, as LiOH reacts exothermically with water and can corrode metals .
Q. How can researchers synthesize high-purity lithium hydroxide from lithium carbonate (Li₂CO₃)?
- Methodological Answer:
Use a metathesis reaction:
Filter the insoluble CaCO₃ and evaporate the filtrate under vacuum to crystallize LiOH. Purity (>99%) is achieved via recrystallization in ethanol or methanol . For anhydrous LiOH, dehydrate the monohydrate at 100–120°C under inert gas .
Q. What are the primary methods for characterizing lithium hydroxide’s crystallographic structure?
- Methodological Answer: X-ray diffraction (XRD) confirms the tetragonal lattice of anhydrous LiOH (space group I4/mmm) . Raman spectroscopy identifies vibrational modes (e.g., O–H stretching at 3650 cm⁻¹ and Li–O bonds at 420 cm⁻¹), with group-theoretical analysis distinguishing polymorphs (Table 2 in ). Thermogravimetric analysis (TGA) quantifies hydration states by measuring mass loss at ~100°C (monohydrate decomposition) .
Advanced Research Questions
Q. How do generalized gradient approximation (GGA) methods improve predictions of lithium hydroxide’s electronic properties?
- Methodological Answer: GGA functionals (e.g., PW91) account for electron density gradients, offering better accuracy than local spin density (LSD) approximations for LiOH’s band structure and surface reactivity. For example, GGA predicts the bandgap of LiOH within 5% error of experimental values by modeling exchange-correlation energy gradients . Use software like VASP or Quantum ESPRESSO with GGA-PBE parameters for simulations.
Q. How can researchers resolve contradictions between experimental and theoretical solubility data for lithium hydroxide?
- Methodological Answer: Discrepancies often arise from hydration state, ionic strength, or temperature variations. For example, anhydrous LiOH solubility decreases at higher temperatures, while LiOH·H₂O shows the opposite trend. Standardize measurements using Karl Fischer titration to quantify residual moisture and conduct solubility tests under controlled humidity (e.g., glovebox). Cross-validate with DFT calculations using explicit solvent models .
Q. What methodologies are recommended for conducting life cycle assessments (LCAs) of lithium hydroxide production in academic research?
- Methodological Answer: Define system boundaries to include raw material extraction (e.g., spodumene vs. brine), energy inputs (e.g., calcination at 900°C for Li₂CO₃ conversion), and waste streams. Use ISO 14040/44 standards and tools like OpenLCA. Compare energy mixes (e.g., coal vs. hydroelectric) across regions and ensure allocation methods (mass vs. economic) are consistent with prior studies .
Q. What are the best practices for spectroscopic characterization of lithium hydroxide polymorphs?
- Methodological Answer: Use Raman spectroscopy with 532 nm excitation to avoid fluorescence. For LiOH·H₂O, assign peaks using factor group analysis (Table 2 in ). Pair with Fourier-transform infrared (FTIR) spectroscopy to detect hydroxyl stretching modes (3200–3600 cm⁻¹). For in-situ studies, employ environmental chambers to monitor phase transitions under controlled humidity and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
